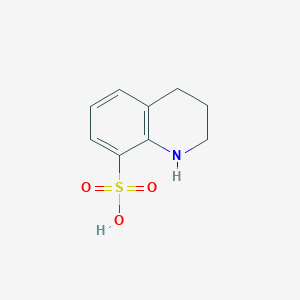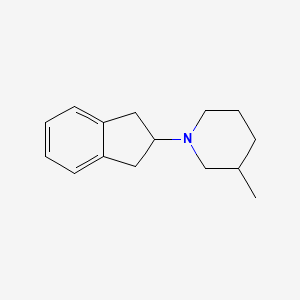![molecular formula C8H18Cl2N2 B11889461 1,6-Diazaspiro[4.5]decane dihydrochloride CAS No. 1334499-79-4](/img/structure/B11889461.png)
1,6-Diazaspiro[4.5]decane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diazaspiro[4.5]decane dihydrochloride is a heterocyclic compound with a unique spiro structure. It is commonly used in various fields of scientific research due to its distinctive chemical properties. The compound is characterized by its two nitrogen atoms and a spiro-connected decane ring, making it a valuable building block in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Diazaspiro[4.5]decane dihydrochloride can be synthesized through a one-step reaction involving unactivated yne-en-ynes and substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the highly regioselective coupling and formation of the spiro scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of palladium-catalyzed coupling reactions is common in industrial settings due to their efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The nitrogen atoms in the spiro structure can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Palladium Acetate (Pd(OAc)2): Used as a catalyst in coupling reactions.
Triphenylphosphine (PPh3): Acts as a ligand in palladium-catalyzed reactions.
Aryl Halides: Serve as reactants in the formation of the spiro structure.
Major Products Formed
The major products formed from reactions involving this compound include various substituted spiro compounds, which can be further functionalized for use in different applications.
Wissenschaftliche Forschungsanwendungen
1,6-Diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,6-Diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
1,6-Diazaspiro[4.5]decane dihydrochloride can be compared with other similar compounds, such as:
1,6-Dioxaspiro[4.5]decane: A spiro compound with oxygen atoms instead of nitrogen, used in natural product synthesis.
2,8-Diazaspiro[4.5]decan-1-one: A derivative with a different substitution pattern, investigated for its potential as a kinase inhibitor.
The uniqueness of this compound lies in its nitrogen-containing spiro structure, which imparts distinct chemical and biological properties, making it a versatile compound in various research fields.
Eigenschaften
CAS-Nummer |
1334499-79-4 |
|---|---|
Molekularformel |
C8H18Cl2N2 |
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
1,10-diazaspiro[4.5]decane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-6-9-8(4-1)5-3-7-10-8;;/h9-10H,1-7H2;2*1H |
InChI-Schlüssel |
CZNLHJZAYHTZKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC2(C1)CCCN2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





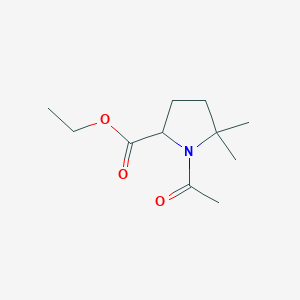
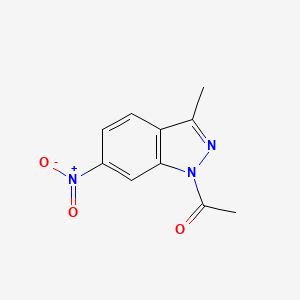
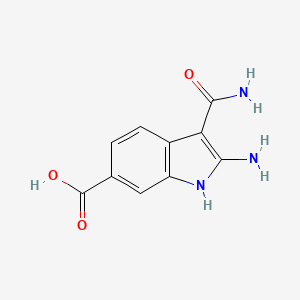

![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)

![4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile](/img/structure/B11889430.png)
![3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11889434.png)
